3-Chloro-4-(2-chlorophenoxy)aniline
Overview
Description
3-Chloro-4-(2-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a chlorinated aniline derivative, characterized by the presence of both chloro and phenoxy substituents on the aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been used in the synthesis of a hybrid drug, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), which has shown promising antimalarial activity .
Mode of Action
As a component of the hybrid drug atsa, it may contribute to the drug’s antimalarial activity
Biochemical Pathways
As part of the hybrid drug ATSA, it may influence pathways related to the life cycle of malaria parasites .
Pharmacokinetics
The hybrid drug atsa, which includes this compound, has been tested for cytotoxicity and acute oral toxicity .
Result of Action
The hybrid drug atsa, which includes this compound, has shown antimalarial activity against both sensitive and resistant human and mice malaria parasites .
Action Environment
The hybrid drug atsa, which includes this compound, has been tested in vitro and in vivo, suggesting that it may be effective in different biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-chlorophenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-chlorophenol in the presence of a suitable base and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
-
Step 1: Formation of the Phenoxy Intermediate
Reactants: 3-chloroaniline and 2-chlorophenol
Catalyst: Copper(I) iodide
Base: Potassium carbonate
Solvent: Dimethylformamide
Conditions: The reaction mixture is heated to 120°C for several hours.
-
Step 2: Formation of this compound
- The phenoxy intermediate is then reacted with aniline under similar conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-chlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-(2-chlorophenoxy)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-chlorophenoxy)aniline
- 3-Chloro-4-(trifluoromethylthio)aniline
- 3-Chloro-4-(4-chlorophenoxy)phenylamine
Uniqueness
3-Chloro-4-(2-chlorophenoxy)aniline is unique due to the specific positioning of the chloro and phenoxy groups on the aniline ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
3-chloro-4-(2-chlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADBYCIGQCOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328971 | |
Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-54-2 | |
Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.